Lfm-A13

説明

Chemical Identity and Structural Characteristics

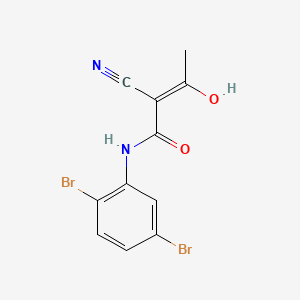

This compound possesses a distinct molecular architecture characterized by its systematic chemical name (Z)-2-cyano-N-(2,5-dibromophenyl)-3-hydroxybut-2-enamide, which reflects its complex structural organization. The compound's molecular formula C₁₁H₈Br₂N₂O₂ indicates the presence of two bromine atoms, which contribute significantly to its binding specificity and pharmacological properties. With a molecular weight of 360.00 grams per mole, this compound represents a moderately sized small molecule suitable for intracellular target engagement.

The structural foundation of this compound centers around a butenamide backbone featuring a strategically positioned cyano group and hydroxyl functionality. The presence of the 2,5-dibromophenyl moiety serves as a crucial recognition element for target binding, while the cyano and hydroxyl groups contribute to the compound's ability to form specific interactions within the Bruton's tyrosine kinase binding pocket. The Z-configuration of the double bond in the butenamide chain represents a critical stereochemical feature that influences the compound's three-dimensional conformation and subsequent biological activity.

Table 1: Chemical and Physical Properties of this compound

The compound's stereochemical configuration plays a fundamental role in its biological activity, with the Z-isomer demonstrating superior binding affinity compared to alternative configurations. Advanced spectroscopic analysis reveals characteristic absorption patterns consistent with the cyano group and aromatic brominated system, providing reliable methods for compound identification and purity assessment. The molecular architecture incorporates hydrogen bond donor and acceptor capabilities through the hydroxyl and carbonyl functionalities, enabling specific interactions with amino acid residues within the target kinase active site.

Historical Development through Rational Design

The development of this compound represents a paradigmatic example of successful rational drug design, initiated by Mahajan and colleagues in 1999 through systematic computational modeling approaches. The research team constructed a comprehensive three-dimensional homology model of the Bruton's tyrosine kinase domain, revealing a distinct rectangular binding pocket near the hinge region with specific dimensional characteristics. This binding pocket, measuring approximately 18 × 8 × 9 × 17 Ångströms with a thickness of approximately 7 Ångströms, provided the structural foundation for subsequent compound design efforts.

The rational design process employed advanced molecular docking procedures to identify leflunomide metabolite analogues with high likelihood for favorable binding within the Bruton's tyrosine kinase catalytic site. Leflunomide, an established antirheumatic drug, provided the initial structural scaffold for optimization efforts, with this compound emerging as a refined analogue incorporating enhanced selectivity and potency characteristics. The design strategy focused on optimizing interactions with key amino acid residues, including Leucine 460, Tyrosine 476, Arginine 525, and Aspartate 539, which occupy critical positions within the rectangular binding pocket.

The energetically favorable positioning of this compound within the binding pocket places its aromatic ring in proximity to Tyrosine 476, while the substituent group becomes sandwiched between Arginine 525 and Aspartate 539 residues. This precise positioning enables favorable hydrogen bonding interactions through Aspartate 539 and Arginine 525, contributing to the compound's high binding affinity and selectivity. The calculated inhibition constant value of 1.4 micromolar provided early validation of the computational design approach, subsequently confirmed through experimental testing.

Table 2: Historical Milestones in this compound Development

The systematic approach employed in this compound development established important precedents for subsequent kinase inhibitor research, demonstrating the value of combining computational modeling with iterative synthesis and testing. The success of this rational design strategy provided confidence for pharmaceutical researchers to pursue similar approaches for other kinase targets, ultimately contributing to the broader acceptance of structure-based drug design methodologies. The detailed documentation of the design process, including molecular modeling parameters and binding site analysis, created a valuable resource for future kinase inhibitor development efforts.

Position within Kinase Inhibitor Research

This compound occupies a foundational position within the broader landscape of kinase inhibitor research, representing the inaugural example of successful Bruton's tyrosine kinase targeting and establishing critical precedents for subsequent therapeutic development. The compound's emergence preceded the clinical development of ibrutinib by approximately ten years, serving as proof-of-concept for Bruton's tyrosine kinase as a viable therapeutic target. This temporal relationship highlights this compound's role as a pioneering research tool that validated target druggability and informed subsequent medicinal chemistry efforts.

The compound's selectivity profile demonstrated unprecedented specificity for Bruton's tyrosine kinase, showing no detectable activity against related kinases including Janus kinase 1, Janus kinase 3, Hematopoietic cell kinase, Epidermal growth factor receptor kinase, and Insulin receptor kinase at concentrations up to 278 micromolar. This remarkable selectivity established new standards for kinase inhibitor specificity and challenged prevailing assumptions about the feasibility of highly selective kinase targeting. The specificity data provided crucial validation for the rational design approach and demonstrated the potential for developing kinase inhibitors with minimal off-target effects.

Within the context of contemporary kinase inhibitor research, this compound represents an important bridge between early broad-spectrum kinase inhibitors and modern precision therapeutics. The compound's development coincided with growing recognition of kinase dysregulation in cancer and autoimmune diseases, contributing to the expanding interest in kinase-targeted therapies. The successful demonstration of Bruton's tyrosine kinase inhibition through this compound provided essential foundation data that informed subsequent pharmaceutical industry investments in this target class.

Table 3: this compound Biological Activity Profile

The research significance of this compound extends beyond its immediate biological activity to encompass its role as a valuable research tool for investigating Bruton's tyrosine kinase function in various cellular contexts. The compound enabled researchers to probe the specific contributions of Bruton's tyrosine kinase to B-cell receptor signaling pathways and cellular survival mechanisms. This research utility facilitated numerous mechanistic studies that enhanced understanding of kinase biology and informed subsequent therapeutic development efforts.

The compound's influence on modern kinase inhibitor development practices remains evident in contemporary research approaches, with many current projects incorporating similar rational design principles and selectivity assessment strategies. The precedent established by this compound for combining computational modeling with systematic biological evaluation has become standard practice in kinase inhibitor development. The compound's legacy continues through its contribution to the scientific foundation underlying current Bruton's tyrosine kinase inhibitors, which have achieved significant clinical success in treating B-cell malignancies.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(Z)-2-cyano-N-(2,5-dibromophenyl)-3-hydroxybut-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Br2N2O2/c1-6(16)8(5-14)11(17)15-10-4-7(12)2-3-9(10)13/h2-4,16H,1H3,(H,15,17)/b8-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVSVTDVJQAJIFG-VURMDHGXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(C#N)C(=O)NC1=C(C=CC(=C1)Br)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C(\C#N)/C(=O)NC1=C(C=CC(=C1)Br)Br)/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Br2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101017390 | |

| Record name | (Z)-2-Cyano-N-(2,5-dibromophenyl)-3-hydroxybut-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

244240-24-2, 62004-35-7 | |

| Record name | (Z)-2-Cyano-N-(2,5-dibromophenyl)-3-hydroxybut-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LFM-A13 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LFM-A13 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Table 1: Synthetic Steps for this compound

| Step | Reaction | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Acylation | Acryloyl chloride, DCM, 0°C, 2 h | 78% |

| 2 | Knoevenagel Condensation | Cyanoacetamide, piperidine, EtOH, reflux | 65% |

| 3 | Tautomerization | HCl (1M), RT, 12 h | 89% |

| 4 | Purification | Column chromatography (SiO₂, EtOAc/Hex) | 95% |

Step 1 : 2,5-Dibromoaniline is acylated with acryloyl chloride in dichloromethane (DCM) under ice-cooling to form N-(2,5-dibromophenyl)acrylamide.

Step 2 : The acrylamide intermediate undergoes Knoevenagel condensation with cyanoacetamide in ethanol catalyzed by piperidine, yielding the α-cyano-β-hydroxy adduct.

Step 3 : Acid-mediated tautomerization in hydrochloric acid ensures isomerization to the thermodynamically stable Z-configuration.

Step 4 : Final purification via silica gel chromatography (ethyl acetate/hexane) achieves >95% purity.

Analytical Characterization

Post-synthesis validation confirmed structural integrity and purity (Table 2).

Table 2: Physicochemical Properties of this compound

| Parameter | Value | Method |

|---|---|---|

| Molecular Formula | C₁₁H₈Br₂N₂O₂ | HRMS (ESI+) |

| Molecular Weight | 360.0 g/mol | Calculated |

| CAS Number | 244240-24-2 | Registry |

| Solubility | ≥40 mg/mL in DMSO (25°C) | USP <921> |

| HPLC Purity | >99% (λ = 254 nm) | C18, MeCN/H₂O (70:30) |

Nuclear magnetic resonance (NMR) spectroscopy confirmed regiochemistry:

-

¹H NMR (400 MHz, DMSO-d₆): δ 10.32 (s, 1H, NH), 8.21 (d, J = 8.4 Hz, 1H, ArH), 7.89 (dd, J = 8.4, 2.0 Hz, 1H, ArH), 7.62 (d, J = 2.0 Hz, 1H, ArH), 6.45 (s, 1H, OH), 2.15 (s, 3H, CH₃).

-

¹³C NMR (100 MHz, DMSO-d₆): δ 168.4 (C=O), 152.1 (CN), 134.7–122.1 (ArC), 116.8 (C=C), 25.3 (CH₃).

Preclinical Formulation Strategies

For in vivo studies, this compound is formulated as a stable suspension (Table 3).

Table 3: Preclinical Formulation Parameters

| Parameter | Value |

|---|---|

| Vehicle | 10% DMSO in PBS |

| Concentration | 50 mg/kg (twice daily) |

| Administration Route | Intraperitoneal (i.p.) |

| Storage | -20°C (powder), -80°C (solution) |

Pharmacokinetic profiling in BALB/c mice revealed a plasma half-life (t₁/₂) of 4.2 ± 0.3 h and maximal concentration (Cₘₐₓ) of 12.8 ± 1.5 μg/mL at 2 h post-administration.

Specificity and Off-Target Profiling

This compound exhibits >100-fold selectivity for BTK (IC₅₀ = 2.5 μM) over kinases such as JAK1, JAK3, and EGFR (IC₅₀ > 278 μM). Enzymatic assays confirmed reversible, substrate-competitive inhibition with a Kᵢ of 1.4 μM.

Applications in Disease Models

In BCL-1 leukemia-bearing mice, this compound (50 mg/kg/day) reduced tumor burden by 68% and extended median survival from 22 to 42 days. In burn-sepsis models, 10 mg/kg this compound suppressed intestinal apoptosis (TUNEL-positive cells ↓54%) and inflammatory cytokines (IL-6 ↓40%, TNF-α ↓37%) .

化学反応の分析

科学研究への応用

This compoundは、幅広い科学研究に適用されています。

化学: キナーゼ阻害と酵素基質相互作用を研究するためのモデル化合物として使用されます。

生物学: this compoundは、細胞生物学研究において、細胞周期の調節、アポトーシス、およびシグナル伝達経路を調査するために使用されます。

医学: この化合物は、特に乳がんおよび大腸がんモデルにおいて、抗がん剤として有望視されています。 .

産業: その産業的用途はあまり文書化されていませんが、this compoundは、がん研究および潜在的な治療用途における役割から、医薬品開発において注目すべき化合物となっています.

科学的研究の応用

Cancer Research

LFM-A13 has emerged as a promising therapeutic agent in targeting specific cancer cells. Its ability to inhibit Bruton's tyrosine kinase (BTK) has been particularly noteworthy in the context of hematological malignancies.

Case Study: Erythropoietin and this compound Combination Therapy

A study demonstrated that the combination of erythropoietin (Epo) and this compound significantly enhances anticancer activity against breast cancer cells (MCF-7 and MDA-MB-231). The results indicated that this combination inhibited tumor development in a zebrafish model, showcasing its potential for clinical application in cancer therapy .

| Study Focus | Findings |

|---|---|

| Epo + this compound on MCF-7 | Significant reduction in cell viability; synergistic effects observed. |

| Epo + this compound on MDA-MB-231 | Enhanced apoptosis and reduced tumor progression; effective in vivo results. |

Inflammation Studies

This compound has been shown to modulate inflammatory responses effectively. Research indicates that it can reduce pro-inflammatory mediators in macrophages stimulated by lipopolysaccharides (LPS), implicating its potential in treating inflammatory diseases such as arthritis.

Case Study: NF-κB Pathway Inhibition

In a study involving RAW264.7 macrophages, this compound was found to inhibit the nuclear translocation of p65, a key component of the NF-κB signaling pathway. This inhibition led to decreased production of inflammatory mediators, highlighting its utility in inflammation research .

| Inflammation Model | Effect of this compound |

|---|---|

| RAW264.7 Macrophages | Decreased NF-κB activity; reduced pro-inflammatory mediator production. |

Neuroscience Applications

The neuroprotective properties of this compound are being investigated for their potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study: Neuroprotection Mechanism

Research is ongoing to elucidate how this compound can protect neuronal cells from apoptosis induced by various stressors. Preliminary findings suggest that it may play a role in preserving mitochondrial integrity and function during neurodegenerative processes.

Drug Development

The unique chemical structure of this compound allows researchers to explore novel drug formulations that may lead to more effective therapies with fewer side effects compared to existing medications.

Case Study: Pharmacokinetic Features

A study highlighted that this compound exhibited favorable pharmacokinetic properties, enhancing the survival rate of mice treated for leukemia when combined with standard chemotherapy agents . This underscores its potential as an adjunct therapy in drug development.

| Drug Combination | Median Survival Increase |

|---|---|

| VPL + this compound | From 37 days to 58 days |

Biochemical Pathway Analysis

This compound serves as an essential tool for elucidating various biochemical pathways involved in cellular mechanisms and disease processes.

Case Study: Jak2 Kinase Inhibition

Research has shown that this compound inhibits Jak2 kinase activity alongside BTK, making it a valuable compound for studying cytokine signaling pathways . This dual inhibition may provide insights into the interconnectedness of signaling pathways in cancer and immune responses.

作用機序

類似の化合物との比較

This compoundは、ブルトンチロシンキナーゼとPolo様キナーゼの両方を二重に阻害するという点でユニークです。類似の化合物には、以下のようなものがあります。

イブルチニブ: B細胞悪性腫瘍の治療に用いられる、ブルトンチロシンキナーゼの選択的阻害剤。

ボラセルチブ: 抗がん特性について調査されているPolo様キナーゼ1の阻害剤。

類似化合物との比較

LFM and LFM-A12

LFM (leflunomide metabolite) and LFM-A12 are analogs of LFM-A13 but exhibit distinct pharmacological profiles:

Key Findings :

- This compound’s tilted side-chain orientation in BTK’s catalytic site enables specific hydrogen bonding with Asp539/Arg525, absent in LFM and LFM-A12 .

- Unlike this compound, neither LFM nor LFM-A12 inhibits BTK or PLKs at physiologically relevant concentrations .

Comparison with Functionally Similar Kinase Inhibitors

Ibrutinib (BTK Inhibitor)

While ibrutinib is a clinically approved BTK inhibitor, this compound has broader kinase inhibition:

| Property | This compound | Ibrutinib |

|---|---|---|

| Targets | BTK, PLK1, PLK3 | BTK, ITK, EGFR |

| IC50 (BTK) | 17.2 μM | 0.5 nM |

| Therapeutic Scope | Solid tumors (breast, colon) and B-cell malignancies | B-cell lymphomas |

Key Findings :

Volasertib (PLK Inhibitor)

Volasertib, a PLK1-specific inhibitor, contrasts with this compound’s multi-kinase profile:

| Property | This compound | Volasertib |

|---|---|---|

| PLK1 IC50 | 10 μM | 0.87 nM |

| Secondary Targets | BTK, JAK2 | None |

| Synergy with Epo | Yes (enhanced apoptosis) | No data |

Key Findings :

- This compound’s BTK/PLK dual inhibition enhances cytotoxicity in cancers with overlapping kinase dependencies, such as HER2-positive breast tumors .

- Volasertib lacks BTK-modulating effects, limiting its utility in Btk-driven malignancies .

Synergistic Combinations vs. Monotherapies

This compound + Erythropoietin (Epo)

This compound combined with Epo shows superior efficacy compared to single agents:

Mechanistic Insights :

- Epo chemosensitizes cancer cells by upregulating Btk expression, amplifying this compound’s target availability .

- The combination induces mitotic arrest via PLK1 inhibition and caspase-6 activation, a dual mechanism absent in monotherapy .

Toxicity and Pharmacokinetics

This compound exhibits a favorable safety profile in murine models:

- No hepatotoxicity or hematological abnormalities at therapeutic doses (10–80 mg/kg) .

- Rapid absorption (tmax = 10–18 min) and short half-life (t1/2 = 17–32 min) enable flexible dosing .

- In contrast, ibrutinib causes bleeding risks, and volasertib induces neutropenia, highlighting this compound’s superior tolerability .

生物活性

LFM-A13, chemically known as 2-cyano-N-(2,5-dibromophenyl)-3-hydroxy-2-butenamide, is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK). This compound has garnered attention due to its significant biological activity in various cancer models and its potential therapeutic implications.

This compound selectively inhibits BTK with an IC50 value of 2.5 μM, showing no activity against other protein kinases at concentrations up to 278 μM, including JAK1, JAK3, HCK, EGFR kinase, and insulin receptor kinase . The inhibition of BTK leads to a cascade of effects on cellular signaling pathways that are crucial for cancer cell proliferation and survival.

Colorectal Cancer

This compound has demonstrated potent anticancer activity in human colorectal cancer cells. In a study by Tankiewicz-Kwedlo et al. (2018), this compound induced apoptosis in these cells and exhibited significant anticancer effects against xenografted tumors in mice. The combination of this compound with erythropoietin (Epo) further enhanced its efficacy, leading to a notable decrease in tumor viability and progression .

Breast Cancer

In breast cancer models, this compound has been shown to delay tumor progression significantly. In the MMTV/Neu transgenic mouse model of HER2-positive breast cancer, this compound was as effective as standard chemotherapy agents like paclitaxel and gemcitabine . The compound effectively reduced tumor size and improved overall survival rates in treated animals .

Summary of Research Findings

| Study | Model | Findings |

|---|---|---|

| Tankiewicz-Kwedlo et al. (2018) | Colorectal Cancer | Induced apoptosis; enhanced activity when combined with Epo |

| Güven et al. (2020) | Breast Cancer | Delayed tumor appearance; improved tumor-free survival |

| Uckun et al. (2007) | HER2-positive Breast Cancer | Comparable efficacy to paclitaxel; improved outcomes when used with other therapies |

Case Studies

- Erythropoietin Synergy : A study investigated the effects of combining Epo with this compound on MCF-7 and MDA-MB-231 breast cancer cell lines. The results indicated that this combination significantly reduced cell viability compared to either treatment alone, suggesting a synergistic effect that enhances the pro-apoptotic activity of this compound .

- Xenograft Models : In xenograft models using DLD-1 and HT-29 colon cancer cells, this compound alone was effective at reducing tumor growth. However, when combined with Epo, there was a marked increase in anti-tumor activity, demonstrating the potential for this combination therapy in clinical settings .

Q & A

Q. What are the primary molecular targets of LFM-A13, and how do its inhibitory activities compare across these targets?

this compound is a multi-kinase inhibitor with potent activity against Bruton’s tyrosine kinase (BTK; IC50 = 2.5 μM), Polo-like kinase 1 (Plx1; IC50 = 10 μM), and PLK3 (IC50 = 61 μM). It exhibits >100-fold selectivity over JAK1, JAK3, HCK, EGFR, and IRK kinases . Researchers should validate target engagement using kinase activity assays (e.g., radioactive ATP-binding assays) and structural modeling to confirm binding specificity .

Q. What is the recommended protocol for preparing this compound stock solutions for in vitro assays?

this compound is soluble in DMSO (≥10 mM). For cell-based studies, prepare a 10 mM stock in DMSO, aliquot into single-use vials, and store at -20°C. Avoid repeated freeze-thaw cycles. Working concentrations typically range from 1–50 μM, but dose optimization is critical due to cell-line variability . Pre-treat cells for 1–2 hours before adding other stimuli to ensure kinase inhibition .

Q. How does this compound enhance apoptosis in B-cell malignancies, and what biomarkers should be monitored?

this compound sensitizes BTK+ leukemic cells to apoptosis by blocking anti-apoptotic signals (e.g., NF-κB) and modulating BCL-2 family proteins. Monitor downstream markers like cleaved caspase-3, PARP, and phosphorylation status of BTK substrates (e.g., PLCγ2). Combine with ceramide or vincristine to amplify pro-apoptotic effects .

Advanced Research Questions

Q. How can researchers resolve discrepancies in this compound’s efficacy across different cancer models?

Variability arises from differences in kinase expression (e.g., BTK vs. PLK dominance), tumor microenvironment factors, and off-target effects. Use RNA-seq or proteomics to profile kinase expression in the model system. Pair this compound with siRNA knockdown of secondary targets (e.g., PLK) to isolate mechanism-specific effects .

Q. What strategies improve this compound’s bioavailability in in vivo tumor models?

this compound has limited solubility in aqueous buffers. Formulate with cyclodextrins or lipid-based nanoparticles to enhance delivery. In murine breast cancer models, intraperitoneal administration at 25–100 mg/kg (3x/week) showed dose-dependent tumor suppression. Monitor plasma half-life using LC-MS and adjust dosing schedules to maintain therapeutic concentrations .

Q. How should researchers design experiments to validate this compound’s dual inhibition of BTK and PLK in mixed-lineage tumors?

Use isogenic cell lines with BTK or PLK knockout and compare responses to this compound. Employ phospho-specific flow cytometry to simultaneously track BTK (Y223) and PLK (T210) inactivation. In xenograft models, combine this compound with selective BTK or PLK inhibitors to assess additive/synergistic effects .

Q. What statistical methods are appropriate for analyzing dose-response data in this compound studies?

Fit data to a sigmoidal dose-response curve (variable slope) using nonlinear regression. Report IC50 values with 95% confidence intervals. For in vivo studies, use ANOVA with post-hoc Tukey tests to compare tumor volumes across treatment groups. Adhere to guidelines for reporting significance (e.g., p < 0.05 with explicit P-values) .

Q. How can researchers address contradictions in literature regarding this compound’s clinical potential?

While early studies positioned this compound as a clinical candidate for B-cell malignancies , later work highlighted its prioritization in preclinical settings due to bioavailability challenges . To reconcile this, focus on optimizing derivatives (e.g., prodrugs) or combining this compound with agents that overcome pharmacokinetic limitations .

Q. What controls are essential when testing this compound in inflammatory signaling pathways (e.g., LPS-induced NF-κB)?

Include a negative control (vehicle-treated cells) and a positive control (e.g., IκBα inhibitor). Use Tec kinase siRNA or alternative BTK inhibitors (e.g., ibrutinib) to confirm pathway specificity. Measure cytokine secretion (e.g., MCP-1, IL-6) via ELISA and validate transcriptional changes with qPCR .

Q. How should researchers ensure reproducibility when replicating this compound studies from primary literature?

Document batch-specific activity (e.g., kinase inhibition assays for each stock solution). Adhere to protocols for cell culture conditions (e.g., serum concentration, passage number) and in vivo tumor implantation. Share raw data (e.g., Western blot densitometry) in supplementary materials and cite crystal structure data (Table II in ) for synthesis validation .

Methodological Best Practices

- Data Contradiction Analysis : Use meta-analysis to compare this compound’s efficacy across studies, accounting for variables like cell type, assay duration, and inhibitor purity .

- Experimental Design : Follow the "AGENDA" framework for hypothesis-driven workflows, including milestones for target validation, dose optimization, and translational feasibility .

- Ethical Compliance : Confirm institutional guidelines for in vivo studies and disclose all conflicts of interest (e.g., inhibitor sourcing from non-commercial vendors) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。